molecular formula C8H7ClN4 B11903843 4-Chloro-1,8-naphthyridine-2,7-diamine

4-Chloro-1,8-naphthyridine-2,7-diamine

Cat. No.: B11903843
M. Wt: 194.62 g/mol
InChI Key: OKGBQPWWXPUMII-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthyridine-2,7-diamine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and amino groups at the 2nd and 7th positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,8-naphthyridine-2,7-diamine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination at the 4th position. Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches, such as green chemistry strategies, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or methanol .

Major Products

Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Chloro-1,8-naphthyridine-2,7-diamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. In genomic sequencing, it functions as a universal base pair reader by forming stable triplets with DNA base pairs, generating distinguishable signatures under electrical bias .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1,8-naphthyridine-2,7-diamine

InChI

InChI=1S/C8H7ClN4/c9-5-3-7(11)13-8-4(5)1-2-6(10)12-8/h1-3H,(H4,10,11,12,13)

InChI Key

OKGBQPWWXPUMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)N)Cl)N

Origin of Product

United States

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